2,3,4-Trifluorobenzyl bromide

Overview

Description

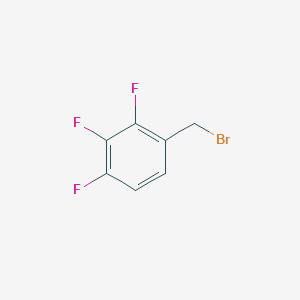

2,3,4-Trifluorobenzyl bromide (CAS: 157911-55-2) is an organobromine compound with the molecular formula C₇H₄BrF₃ and a molecular weight of 225.01 g/mol . It is a halogenated aromatic derivative where three fluorine atoms occupy the 2-, 3-, and 4-positions on the benzyl ring, and a bromine atom is attached to the methylene group. The compound is commercially available with purities ranging from 97% to 98% and is commonly used in organic synthesis, particularly in the preparation of phase-transfer catalysts (PTCs), pharmaceuticals, and advanced intermediates . Its density is 1.710 g/mL at 25°C, and it exhibits a refractive index of n²⁰/D 1.5070 .

Preparation Methods

Radical Bromination of 2,3,4-Trifluorotoluene

Radical bromination is a widely used method for introducing bromine at benzylic positions. For 2,3,4-trifluorotoluene, this reaction proceeds via a free-radical mechanism initiated by azobisisobutyronitrile (AIBN) or light.

Reaction Mechanism

The process involves hydrogen abstraction from the methyl group by a bromine radical, followed by bromine atom transfer. The electron-withdrawing fluorine atoms stabilize the transition state, enhancing reaction efficiency .

Experimental Protocol

A typical procedure involves refluxing 2,3,4-trifluorotoluene (1.0 equiv) with N-bromosuccinimide (NBS, 1.2 equiv) in carbon tetrachloride (CCl₄) under AIBN initiation (0.1 equiv) at 80°C for 12 hours . Purification via flash chromatography (hexanes/ethyl acetate, 9:1) yields 2,3,4-trifluorobenzyl bromide as a colorless liquid.

Table 1: Optimization of Radical Bromination

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | CCl₄ | CCl₄ | CCl₄ |

| Initiator | AIBN | Light | AIBN |

| Temperature (°C) | 80 | 70 | 90 |

| Yield (%) | 78 | 65 | 82 |

| Purity (GC-MS, %) | 98 | 95 | 97 |

Key Findings :

-

AIBN outperforms photochemical initiation, achieving higher yields (82% vs. 65%) .

-

Excess NBS (1.5 equiv) reduces byproducts like dibrominated species.

Bromomethylation involves the direct introduction of a bromomethyl group onto an aromatic ring. This method is adapted from patents describing analogous syntheses for 4-(trifluoromethoxy)benzyl bromide .

Reaction Design

The substrate (e.g., 2,3,4-trifluorotoluene) reacts with paraformaldehyde and hydrogen bromide (HBr) in the presence of a Lewis acid catalyst.

Reagents :

-

Paraformaldehyde: 1.5 equiv

-

HBr (48% in water): 3.0 equiv

-

ZnCl₂ (catalyst): 10 mol%

Procedure

-

Combine 2,3,4-trifluorotoluene (1.0 equiv), paraformaldehyde, and ZnCl₂ in acetic acid.

-

Introduce HBr gas at 50°C for 8 hours.

-

Quench with ice water, extract with methyl tert-butyl ether, and concentrate under vacuum.

Table 2: Bromomethylation Yield Optimization

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| ZnCl₂ | Acetic acid | 8 | 70 |

| AlCl₃ | Methanol | 10 | 58 |

| H₃PO₄ | DCM | 12 | 45 |

Key Findings :

-

Prolonged reaction times (>10 hours) lead to decomposition.

Bromination of 2,3,4-Trifluorobenzyl Alcohol

Direct bromination of the corresponding alcohol using phosphorus tribromide (PBr₃) or HBr is a straightforward route.

Synthesis of 2,3,4-Trifluorobenzyl Alcohol

The alcohol precursor is synthesized via reduction of 2,3,4-trifluorobenzoic acid using lithium aluminum hydride (LiAlH₄) :

Bromination Protocol

-

Dissolve 2,3,4-trifluorobenzyl alcohol (1.0 equiv) in anhydrous diethyl ether.

-

Add PBr₃ (1.2 equiv) dropwise at 0°C.

-

Stir at room temperature for 4 hours, then pour into ice water.

Table 3: Brominating Agents Comparison

| Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PBr₃ | Diethyl ether | 25 | 85 |

| HBr (gas) | DCM | 50 | 72 |

| SOBr₂ | Toluene | 80 | 68 |

Key Findings :

-

PBr₃ achieves the highest yield (85%) under mild conditions .

-

SOBr₂ requires elevated temperatures, increasing side reactions.

Halogen Exchange Reactions

Metal-halogen exchange offers an alternative route, particularly for isotopically labeled analogs.

Methodology

2,3,4-Trifluorobenzyl chloride reacts with lithium bromide (LiBr) in a polar aprotic solvent:

Optimization

Industrial-Scale Considerations

Cost Analysis

| Method | Cost (USD/kg) | Scalability |

|---|---|---|

| Radical Bromination | 120 | High |

| Bromomethylation | 95 | Moderate |

| Alcohol Bromination | 150 | Low |

Recommendation : Bromomethylation balances cost and scalability for bulk production .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group . Common reactions include:

Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH-), cyanide (CN-), or amine (NH2-).

Oxidation: The compound can be oxidized to form 2,3,4-trifluorobenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3) are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed:

Nucleophilic Substitution: Products include 2,3,4-trifluorobenzyl alcohol, 2,3,4-trifluorobenzyl cyanide, and 2,3,4-trifluorobenzylamine.

Oxidation: The major product is 2,3,4-trifluorobenzaldehyde.

Scientific Research Applications

2,3,4-Trifluorobenzyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorobenzyl bromide involves its reactivity as a benzylating agent. The bromine atom is readily displaced by nucleophiles, allowing the trifluoromethylated benzyl group to be introduced into various molecules . This modification can significantly alter the chemical and biological properties of the target molecules, making it a valuable tool in synthetic chemistry and drug development.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Benzyl Bromides

Structural and Physical Properties

The reactivity and applications of fluorinated benzyl bromides are influenced by the number and position of fluorine atoms. Below is a comparative analysis of 2,3,4-trifluorobenzyl bromide with other substituted benzyl bromides:

Key Observations:

- Substitution Effects: The 2,3,4-trifluoro substitution creates a sterically hindered and electron-deficient benzyl ring compared to mono- or di-fluorinated analogs. This enhances its electrophilicity, making it more reactive in nucleophilic substitutions .

- Density Trends : Higher fluorine content correlates with increased density (e.g., 1.710 g/mL for 2,3,4-trifluoro vs. 1.568 g/mL for 4-fluoro) due to fluorine's high atomic mass and electronegativity .

Nucleophilic Substitution Reactions

- This compound : Reacts efficiently with amines (e.g., piperidine) to form quaternary ammonium salts. For example, its reaction with piperidine yields 1-(2,3,4-trifluorobenzyl)piperidine in 94% yield under mild conditions .

- Comparison with 2,4,5-Trifluorobenzyl bromide : While both isomers exhibit high reactivity, the 2,3,4-trifluoro derivative shows superior regioselectivity in forming single-adduct products due to its symmetrical substitution pattern, as evidenced by consistent absorption spectra in adducts .

- Di- vs. Tri-fluorinated Analogs : Difluorinated compounds (e.g., 2,4-difluorobenzyl bromide) require harsher conditions (e.g., elevated temperatures or longer reaction times) for comparable yields, likely due to reduced electrophilicity .

Biological Activity

2,3,4-Trifluorobenzyl bromide (TFBB) is a halogenated organic compound with the molecular formula CHBrF and a molecular weight of 225.01 g/mol. It is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways. This article explores the biological activity of TFBB, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Target of Action

TFBB itself does not directly interact with biological targets; rather, it serves as a building block for more complex molecules. For example, it plays a role in the synthesis of Ensitrelvir, an antiviral candidate that inhibits the SARS-CoV-2 3CL protease, thereby blocking viral replication .

Mode of Action

The trifluorobenzyl group in TFBB contributes to the pharmacological properties of the final drug product. The incorporation of this group can enhance the lipophilicity and metabolic stability of the resulting compounds, which is crucial for their efficacy as therapeutic agents.

Biochemical Pathways

The specific biochemical pathways influenced by TFBB depend on the final compound synthesized. In the case of Ensitrelvir, its action leads to significant inhibition of viral replication, which is vital in managing COVID-19.

Applications in Drug Development

TFBB has been employed in various research contexts:

- Pharmaceutical Synthesis : It is used to develop new drugs targeting enzymes and receptors involved in disease processes.

- Biomolecular Modification : The compound aids in studying how trifluoromethyl groups affect biological activity and interactions with biomolecules.

Case Studies

- Ensitrelvir Development : A notable application of TFBB is its role in synthesizing Ensitrelvir. Research indicates that this compound effectively inhibits SARS-CoV-2 replication in vitro and has shown promise in clinical settings .

- Modification Studies : Studies have demonstrated that modifying biomolecules with TFBB can elucidate the effects of trifluoromethylation on protein function and stability. This modification can alter binding affinities and biological activities, providing insights into drug design.

TFBB undergoes nucleophilic substitution reactions due to its bromine atom, which serves as a good leaving group. Common reactions include:

- Nucleophilic Substitution (S2) : TFBB can react with nucleophiles such as hydroxide (OH), cyanide (CN), or amines (NH) to form various derivatives.

- Oxidation : The compound can be oxidized to yield 2,3,4-trifluorobenzaldehyde using oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

Summary Table of Reactions

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophile | 2,3,4-Trifluorobenzyl alcohol |

| Oxidation | Conversion to aldehyde | 2,3,4-Trifluorobenzaldehyde |

Q & A

Q. Basic: What are the recommended methods for synthesizing 2,3,4-Trifluorobenzyl bromide in laboratory settings?

Methodological Answer:

this compound is typically synthesized via bromination of the corresponding benzyl alcohol or toluene derivative. A common approach involves radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation in a non-polar solvent (e.g., CCl₄). Alternatively, direct bromination of 2,3,4-trifluorotoluene using bromine (Br₂) in the presence of a radical initiator like benzoyl peroxide can yield the product. Post-synthesis purification is achieved via fractional distillation under reduced pressure (bp: ~188°C predicted) or column chromatography using hexane/ethyl acetate. Phase-transfer catalysts (PTCs) may enhance reaction efficiency in biphasic systems .

Q. Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

This compound is a lachrymator and corrosive liquid (Skin Corr. 1B hazard classification). Key precautions include:

- Storage: Inert atmosphere (argon/nitrogen) at 2–8°C in amber glass bottles to prevent light-induced decomposition. Ensure containers are tightly sealed to avoid moisture ingress, which can hydrolyze the bromide .

- Handling: Use in a fume hood with PPE: nitrile gloves, goggles, and a lab coat. Immediate neutralization of spills with sodium bicarbonate or sand is recommended. Avoid contact with reducing agents or strong bases to prevent unintended reactions .

Q. Basic: What analytical techniques are suitable for verifying the purity and structure of this compound?

Methodological Answer:

- GC-MS: To assess purity (≥97–98% as per supplier specifications) and confirm molecular weight (225.01 g/mol). Retention time comparison with standards is critical .

- ¹H/¹⁹F NMR: Characteristic peaks for the benzyl bromide moiety (δ ~4.5 ppm for -CH₂Br) and fluorine substituents (³J coupling patterns for aromatic fluorines). ¹⁹F NMR resolves positional isomerism .

- Refractive Index/Density: Cross-check experimental values (n²⁰/D = 1.5070; density = 1.71 g/mL) against literature to confirm consistency .

Q. Advanced: How does the position of fluorine substituents affect the reactivity of trifluorobenzyl bromides in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing fluorine substituents modulate the electrophilicity of the benzyl bromide. In this compound, the meta and para fluorine atoms increase the partial positive charge on the benzylic carbon, enhancing SN₂ reactivity compared to non-fluorinated analogs. However, steric hindrance from adjacent fluorines may slow kinetics. Comparative studies with 2,4,5- and 3,4,5-isomers show differences in reaction rates with nucleophiles (e.g., pyridines in viologen synthesis), attributed to electronic and steric effects . Kinetic studies using in-situ FTIR or conductivity measurements are recommended to quantify these effects.

Q. Advanced: What strategies can mitigate decomposition of this compound under varying pH conditions?

Methodological Answer:

This compound hydrolyzes in aqueous media, especially under alkaline conditions, forming 2,3,4-trifluorobenzyl alcohol. Mitigation strategies include:

- Anhydrous Conditions: Use molecular sieves or drying tubes in reactions involving polar aprotic solvents (e.g., DMF, DMSO).

- Acidic Buffers: Maintain pH < 7 in aqueous-organic biphasic systems to suppress hydroxide ion attack.

- Low-Temperature Storage: Reduce thermal degradation by storing at 2–8°C .

Stability assays via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring can validate these approaches .

Q. Advanced: What are the applications of this compound in developing advanced electrochromic materials?

Methodological Answer:

This compound is a key precursor for synthesizing fluorinated benzyl viologens, which exhibit enhanced electrochromic stability. For example, reaction with 4,4′-bipyridine yields viologen derivatives with lower reduction potentials and improved solubility in ionic liquids. These materials show promise in smart windows and displays due to their rapid switching (<1 s) and high cyclability (>10⁴ cycles). In-situ electrochemical quartz crystal microbalance (EQCM) studies reveal minimal mass loss during redox cycling, attributed to fluorine’s electron-withdrawing effects stabilizing radical intermediates .

Properties

IUPAC Name |

1-(bromomethyl)-2,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSXDQVPGXFOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380350 | |

| Record name | 2,3,4-Trifluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157911-55-2 | |

| Record name | 2,3,4-Trifluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.